5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane
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Overview
Description
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxaborinane ring fused with a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of phenoxyphenyl derivatives with boronic acids or boronates under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the boron-containing ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or other reduced forms.
Substitution: The phenoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyphenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties compared to similar compounds
Properties
CAS No. |
627906-95-0 |
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Molecular Formula |
C17H19BO3 |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
5,5-dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C17H19BO3/c1-17(2)12-19-18(20-13-17)14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
KABLSFSPUIDLIY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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